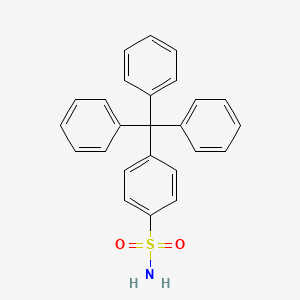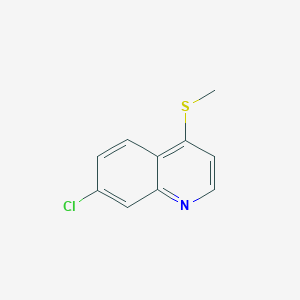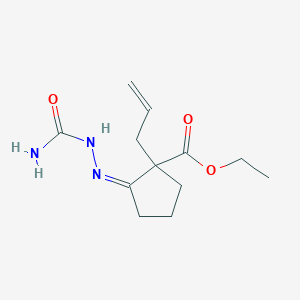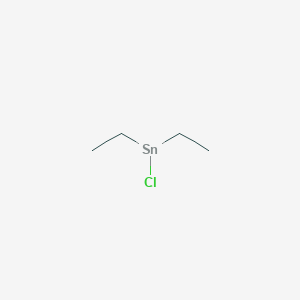
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to a 2,2-dimethylpropan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine typically involves the alkylation of 2,2-dimethylpropan-1-amine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed for these transformations.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: The major product is the corresponding alkene.
Oxidation and Reduction: Products include imines and secondary amines.
科学的研究の応用
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
作用機序
The mechanism of action of N-(3-bromopropyl)-2,2-dimethylpropan-1-amine primarily involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles present in biological systems, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition and receptor binding, where it can modify the active sites of enzymes or receptors, thereby altering their activity.
類似化合物との比較
Similar Compounds
- N-(3-bromopropyl)phthalimide
- 3-(Boc-amino)propyl bromide
- Allyl bromide
Uniqueness
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, including the presence of a 2,2-dimethylpropan-1-amine group This structural motif imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry
特性
CAS番号 |
6947-78-0 |
|---|---|
分子式 |
C8H18BrN |
分子量 |
208.14 g/mol |
IUPAC名 |
N-(3-bromopropyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-8(2,3)7-10-6-4-5-9/h10H,4-7H2,1-3H3 |
InChIキー |
FOANFUUFFWENPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)


![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)



![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)


![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
